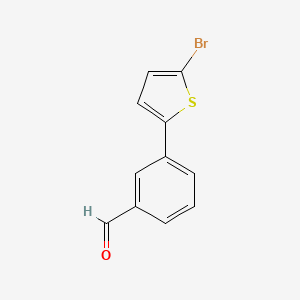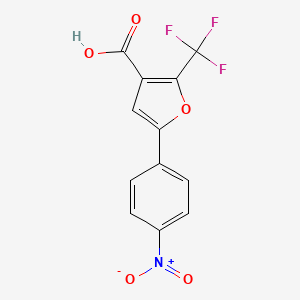
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid, also known as 5-NPTF, is an organic compound with a wide range of applications in scientific research, particularly in biochemistry, pharmacology, and drug discovery. 5-NPTF is a colorless solid that is soluble in organic solvents and has a melting point of 140-142°C. The compound has been studied for its potential use in drug design and the development of new therapies.
Wissenschaftliche Forschungsanwendungen
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has been studied for its potential use in drug design and the development of new therapies. The compound has been found to inhibit the activity of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases, which are involved in the metabolism of drugs and other compounds. This compound has also been studied for its potential use in the development of new anti-inflammatory drugs. The compound has been found to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Additionally, this compound has been studied for its potential use in the development of new cancer therapies. The compound has been found to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.
Wirkmechanismus
The mechanism of action of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is not fully understood, but it is believed to involve the inhibition of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases. The inhibition of these enzymes is believed to lead to the inhibition of several metabolic pathways, including the metabolism of drugs and other compounds. Additionally, this compound is believed to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Finally, this compound is believed to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully studied. However, the compound has been found to inhibit the activity of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases. Additionally, this compound has been found to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Finally, this compound has been found to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is relatively easy to handle and store. The major limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
The potential future directions for 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid include further studies on its mechanism of action, its potential use in drug design and the development of new therapies, and its potential use in the development of new cancer therapies. Additionally, further studies could be conducted to explore the potential use of this compound in other areas, such as the development of new antibiotics and antiviral drugs. Finally, further studies could be conducted to explore the potential of this compound as a diagnostic tool.
Synthesemethoden
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid can be synthesized through a two-step reaction involving the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride and subsequent condensation with furan-2-carboxylic acid. The first step involves the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine. The reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride leads to the formation of 4-nitrophenyl trifluoromethanesulfonate. The second step involves the condensation of the 4-nitrophenyl trifluoromethanesulfonate with furan-2-carboxylic acid in the presence of a base, such as pyridine. The condensation of the 4-nitrophenyl trifluoromethanesulfonate with furan-2-carboxylic acid leads to the formation of this compound.
Eigenschaften
IUPAC Name |
5-(4-nitrophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO5/c13-12(14,15)10-8(11(17)18)5-9(21-10)6-1-3-7(4-2-6)16(19)20/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQQJGUUDYDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

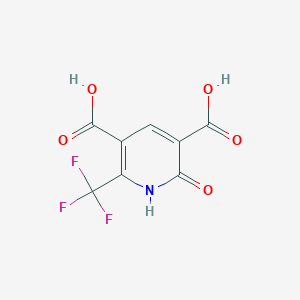
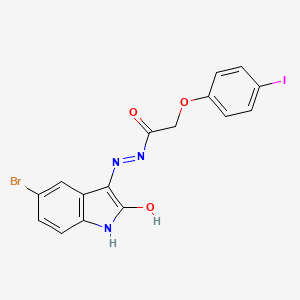
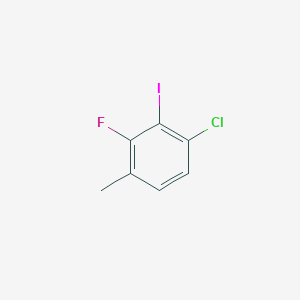
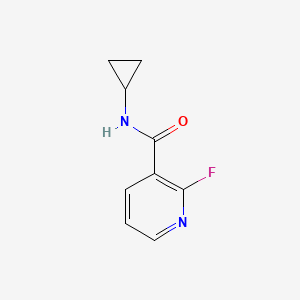
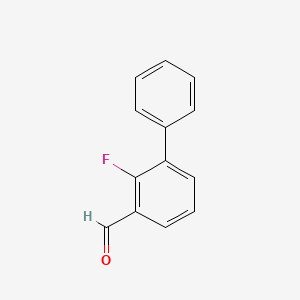
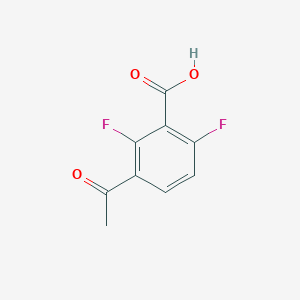
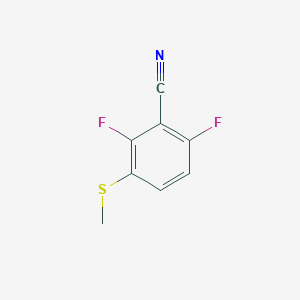
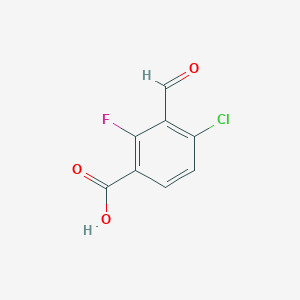
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)



